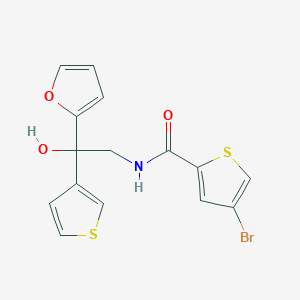

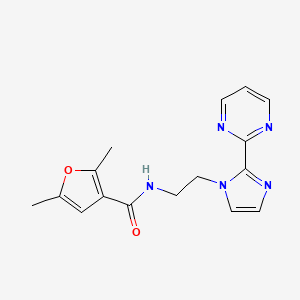

4-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

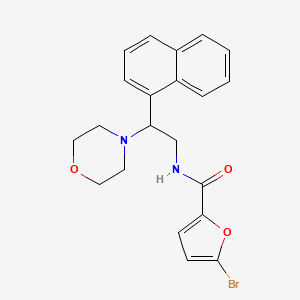

The compound "4-bromo-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide" is a multifaceted molecule that incorporates several heterocyclic structures, including furan and thiophene rings. These structures are known for their significance in pharmaceutical chemistry due to their biological activities and their potential use in drug design.

Synthesis Analysis

The synthesis of related furan and thiophene derivatives has been explored in various studies. For instance, the synthesis of N-(4-bromophenyl)furan-2-carboxamide was achieved by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product percentages . Similarly, the Gewald reaction has been utilized to synthesize 2-amino-4-(4-chlorophenyl)-N-(3-furan-2-ylmethyl carboxamido) thiophenes, starting from furfuryl amine and ethyl cyanoacetate, followed by a reaction with p-chloroacetophenone, sulfur, and diethylamine . These methods provide a foundation for the synthesis of the compound , suggesting that a combination of these synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of the compound includes bromo, furan, and thiophene moieties, which are common in various synthesized compounds with antimicrobial activity. The presence of these moieties in a single molecule suggests potential for interaction with biological targets. Docking studies and molecular dynamics simulations have validated the interactions of similar molecules with bacterial proteins, indicating the importance of these structural features .

Chemical Reactions Analysis

The reactivity of furan and thiophene derivatives with nucleophiles has been studied extensively. For example, ethyl 2-bromomethyl-5-(1,2,3-thiadiazol-4-yl)furan-3-carboxylate reacts with various nucleophiles, leading to the substitution of bromine and retention of the furylthiadiazole fragment . This suggests that the bromo group in the compound of interest may also undergo nucleophilic substitution reactions, which could be useful in further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and thiophene derivatives are influenced by their heterocyclic structures. The kinetics of bromination of these derivatives have been compared, with 2-methoxycarbonylfuran showing a significantly higher rate of bromination at the α-position than its thiophene counterpart . This indicates that the furan ring in the compound may be more reactive towards electrophilic substitution reactions, which could affect its overall chemical behavior and stability.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Functionalization

The compound is related to a class of substances that can be synthesized through various organic reactions, including Suzuki-Miyaura cross-coupling. Such compounds have been investigated for their ability to undergo functionalization, leading to the creation of a wide array of derivatives. This capability is crucial for the development of novel materials and molecules with specific properties, such as increased stability or altered reactivity, which can be used in further chemical studies and applications.

For instance, the synthesis of related furan and thiophene carboxamide derivatives via cross-coupling reactions showcases the compound's potential as a precursor in organic synthesis. These processes allow for the introduction of various functional groups, expanding the compound's utility in creating more complex molecules (A. Siddiqa et al., 2022).

Antimicrobial Activities

Compounds within this chemical family have been evaluated for their antimicrobial properties, particularly against drug-resistant bacteria. This research avenue is significant given the growing concern over antibiotic resistance. By studying the antimicrobial activity of such compounds, scientists can develop new therapeutic agents to combat resistant bacterial strains.

The in vitro evaluation against clinically isolated drug-resistant bacteria, such as A. baumannii, K. pneumoniae, E. cloacae, and S. aureus, has revealed promising results. These findings suggest potential applications in developing new antimicrobial agents to address the challenge of drug-resistant infections (A. Siddiqa et al., 2022).

Eigenschaften

IUPAC Name |

4-bromo-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO3S2/c16-11-6-12(22-8-11)14(18)17-9-15(19,10-3-5-21-7-10)13-2-1-4-20-13/h1-8,19H,9H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAHOKYBVOVQGGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNC(=O)C2=CC(=CS2)Br)(C3=CSC=C3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-{[({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/no-structure.png)

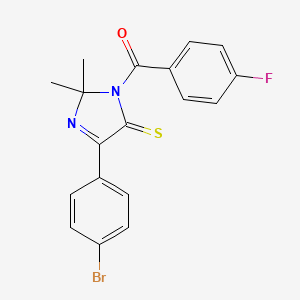

![2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2543406.png)

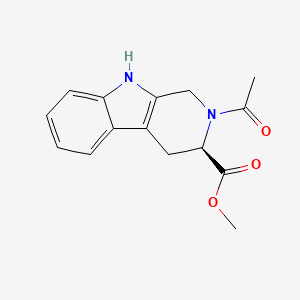

![N1-(2-(dimethylamino)ethyl)-N2-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2543411.png)

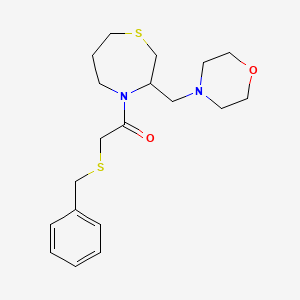

![N-[5-(2-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B2543421.png)